(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
InChI Key |
XHNOLNAVDVZKST-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CC(=O)O)N)O |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically starts from substituted benzaldehyde derivatives or cinnamic acid analogs bearing the 3-hydroxy-4-methylphenyl moiety. The key challenge is the introduction of the amino acid side chain with control over stereochemistry at the β-position (C-3).
Chemical Synthesis Approaches
Amino Acid Precursor Coupling : The synthesis often involves coupling an appropriate amino acid precursor or its protected form with a benzaldehyde derivative substituted at the 3- and 4-positions to introduce the hydroxy and methyl groups, respectively. This step may involve reductive amination or related condensation reactions.
Oxidation and Reduction Steps : Oxidizing agents such as potassium permanganate (KMnO4) can be employed to introduce or modify hydroxyl groups on the aromatic ring, while reducing agents like sodium borohydride (NaBH4) facilitate reduction of intermediates to amino alcohols or amino acids.
Esterification : For derivative preparation, esterification of the carboxylic acid group with alcohols (e.g., methanol) under acidic conditions (e.g., sulfuric acid catalyst) is common to improve solubility or facilitate further reactions.
Enantioselective Synthesis
The compound’s (3S) stereochemistry is critical. Enantioselective synthesis methods include:
Biocatalysis Using Phenylalanine Amino Mutase (PAM) : This enzyme catalyzes the addition of ammonia to cinnamic acid derivatives to form β-amino acids with high enantioselectivity (>99% ee). PAM shows substrate tolerance for various substituted cinnamic acids, including those with hydroxy and methyl groups on the aromatic ring. However, the enzymatic catalytic rate (kcat) is relatively low, limiting industrial scalability without further optimization.
Chiral Catalysts and Auxiliaries : Chemical asymmetric synthesis using chiral catalysts or auxiliaries can induce stereoselectivity at the β-carbon during key bond-forming steps, such as asymmetric hydrogenation or addition reactions.
Industrial and Scalable Methods
Improved Chemical Processes : Patent literature describes robust processes involving alkylation, hydrolysis, and esterification steps with high chemical and chiral purity. For example, alkylation of intermediates with alkyl halides (e.g., methyl iodide) in the presence of bases (e.g., sodium hydride) followed by hydrolysis and recrystallization yields the target compound in optically pure form.
Use of Acid Catalysts and Solvent Systems : Esterification and purification steps often use strong acids (e.g., sulfuric acid, hydrochloric acid) and solvents such as methanol, ethanol, or ketones to optimize yield and purity.
Green Chemistry Considerations : Continuous flow reactors and immobilized catalysts are increasingly employed to enhance efficiency, reduce waste, and improve scalability.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Starting material | 3-hydroxy-4-methylbenzaldehyde or cinnamic acid derivative | Aromatic precursor with desired substitution |
| Amination | Ammonia, PAM enzyme or chemical amination reagents | Introduction of amino group at β-position |
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Hydroxyl group formation/modification |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Reduction of intermediates to amino acid |
| Esterification | Methanol, sulfuric acid catalyst, reflux | Formation of methyl ester derivatives |
| Alkylation (industrial) | Methyl iodide, sodium hydride, DMF, 0–80 °C | Introduction of methyl groups or side-chain modifications |
| Purification | Recrystallization from methanol, ethanol, acetone | Isolation of pure enantiomeric compound |
Research Findings and Analysis
The enzymatic PAM-catalyzed addition of ammonia to substituted cinnamic acids yields β-amino acids with excellent enantioselectivity (>99%) but low catalytic turnover rates (kcat 0.0001–0.0076 s⁻¹), which limits industrial application without further enzyme engineering.
Substituents on the aromatic ring influence regioselectivity and enantioselectivity; electron-donating groups (hydroxy, methyl) favor β-amino acid formation with high stereoselectivity.
Chemical synthesis routes provide scalable alternatives, with robust alkylation and hydrolysis steps enabling high purity and yield. The use of acid catalysts and appropriate solvents is critical for efficient esterification and purification.
The presence of the hydroxyl group allows for further functionalization via oxidation or substitution reactions, expanding the compound’s utility in biochemical and medicinal chemistry research.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Enzymatic PAM-catalyzed synthesis | High enantioselectivity, mild conditions | Excellent stereocontrol, environmentally friendly | Low catalytic activity, scale-up challenges |
| Chemical synthesis via amino acid precursors | Use of substituted benzaldehydes, reductive amination | Scalable, versatile intermediates | Requires careful control of stereochemistry |
| Industrial chemical processes (alkylation, esterification) | Robust, uses alkyl halides and acid catalysts | High purity, scalable, reproducible | Use of strong acids and organic solvents |
| Esterification of acid to ester derivatives | Acid-catalyzed reflux with alcohols | Improves solubility and handling | Requires removal of catalysts and solvents |
This comprehensive analysis of preparation methods for (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid integrates enzymatic and chemical synthetic strategies, highlighting the balance between stereoselectivity, yield, and scalability. The choice of method depends on the intended application, required purity, and production scale.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The compound has been investigated for its potential role as a pharmaceutical agent. Its structural features allow it to act as an inhibitor or modulator in various biological pathways. Notably, compounds with similar structures have shown promise in treating conditions such as:
- Cancer : Research indicates that amino acids with modifications can enhance the efficacy of certain anticancer drugs by improving their pharmacokinetic profiles.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for developing treatments for neurological disorders such as Alzheimer's disease and multiple sclerosis.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this amino acid could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer proliferation. The unique structural features of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid enhance its binding affinity to target proteins, leading to increased therapeutic efficacy.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid | Protein Kinase X | 0.5 |
Biochemistry
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Its structural similarity to natural substrates allows it to effectively compete with them for enzyme binding sites.
Case Study: Enzyme Activity Modulation
In biochemical assays, (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid was shown to inhibit the activity of specific proteases involved in protein degradation pathways, indicating its potential therapeutic uses in metabolic disorders.
Material Science
Polymer Chemistry
The unique properties of this amino acid have led to its exploration in polymer chemistry, particularly in creating new materials with enhanced thermal and mechanical properties.
Case Study: Polymer Synthesis
Research has indicated that incorporating this compound into polymer matrices results in materials with improved resistance to thermal degradation and mechanical stress.
Neurotransmitter Modulation
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid is structurally related to neurotransmitters and may influence various neurological pathways. It acts as a modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function.
Key Mechanisms:
- Positive Allosteric Modulation : Enhances the activity of NMDA receptors by increasing the potency of glutamate.
- Neuroprotective Effects : May help protect against excitotoxicity, a process that can lead to neuronal injury and death.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Hydroxyl (-OH) Groups: Compounds with para-hydroxyl groups (e.g., 3-Amino-3-(4-hydroxyphenyl)propanoic acid ) exhibit higher solubility in polar solvents compared to meta-substituted analogs. The 3-hydroxy-4-methylphenyl variant likely balances solubility and membrane permeability.
- This effect is amplified in (3S)-3-Amino-3-(2,3-dimethylphenyl)propanoic acid .
- Electron-Withdrawing Groups (e.g., -NO₂, -F): Nitro groups (as in ) lower pKa values (~2.5) and enhance reactivity in electrophilic substitutions. Fluorine substituents (e.g., ) improve metabolic stability and bioavailability in drug candidates.
Stereochemical Considerations
The S-configuration at C3 is critical for biological activity. For example:
- (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid shows higher receptor binding affinity compared to its R-enantiomer.
- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid demonstrates superior antimicrobial activity due to spatial alignment of the -OH and -F groups.
Biological Activity
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, exhibits significant biological activities that have garnered attention in various fields of research, notably in cancer therapy and antioxidant applications. This article reviews the compound's biological activity, synthesizing findings from diverse studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid features a chiral center at the 3-position, contributing to its unique biological properties. Its structure can be represented as follows:
This compound is characterized by the presence of a hydroxyl group on the aromatic ring, which is crucial for its biological activity.
1. Anticancer Properties
Recent studies have demonstrated that derivatives of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid exhibit promising anticancer activities. For instance:
- Cell Viability Reduction : Compounds derived from this amino acid were shown to reduce the viability of A549 non-small cell lung carcinoma cells by 50% in vitro. These compounds also inhibited cell migration, a critical factor in cancer metastasis .
- Mechanism of Action : The anticancer activity is attributed to the modulation of oxidative stress pathways. The phenolic group in the structure acts as an antioxidant, neutralizing reactive oxygen species (ROS), thereby protecting normal cells while sensitizing cancer cells to chemotherapeutic agents .
2. Antioxidant Activity
The antioxidant properties of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid are significant for its therapeutic potential:
- DPPH Radical Scavenging : Compounds derived from this amino acid displayed strong antioxidant capabilities in DPPH radical scavenging assays, indicating their potential to mitigate oxidative damage in cells .
- Protective Mechanisms : The hydroxyl group enhances electron donation, stabilizing phenoxyl radicals formed during ROS neutralization, further supporting its role as an antioxidant agent .
Study on Anticancer Activity
A study evaluated a series of (3S)-3-Amino-3-(4-hydroxyphenyl)propanoic acid derivatives for their anticancer and antioxidant properties. The results indicated that:
- Compounds with specific aromatic substitutions exhibited enhanced cytotoxicity against A549 cells.
- Compound 20, featuring a 2-furyl substituent, emerged as a lead candidate due to its potent anticancer effects and ability to inhibit cell migration comparable to cisplatin .
Research Findings Summary Table
| Activity | Description | Key Findings |
|---|---|---|
| Anticancer | Reduction of A549 cell viability and migration | 50% reduction in viability; significant migration inhibition |
| Antioxidant | Scavenging of DPPH radicals | Strong antioxidant activity observed |
| Mechanism | Modulation of oxidative stress pathways | Electron donation stabilizes phenoxyl radicals |
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity of (3S)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid?
Answer:
- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution (e.g., lipases or proteases) to isolate the (3S)-enantiomer from racemic mixtures. Enzymatic methods often achieve >95% enantiomeric excess (ee) .
- Asymmetric Catalysis : Employ transition-metal catalysts with chiral ligands (e.g., BINAP-Ru complexes) for stereoselective hydrogenation of precursor ketones .
- Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane/ethanol mobile phase) or polarimetry .
Q. How can the structural integrity of (3S)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid be verified post-synthesis?
Answer:
Q. How do conflicting reports on the compound’s biological activity (e.g., enzyme inhibition vs. receptor agonism) arise, and how can they be resolved?
Answer:
- Source of Contradictions :
- Resolution Strategies :
Q. What experimental designs optimize yield in multi-step syntheses of this compound?
Answer:
- Stepwise Optimization :
- Process Monitoring : Employ in-line FTIR to track intermediate formation and adjust reaction conditions in real-time .
Q. How can computational methods predict the compound’s pharmacokinetics and metabolic stability?
Answer:
Q. What strategies mitigate oxidative degradation of the 3-hydroxy-4-methylphenyl group during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
